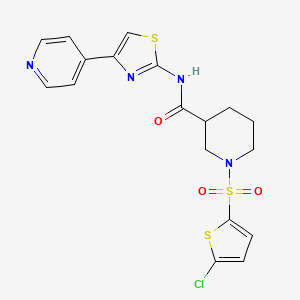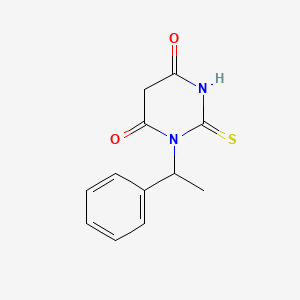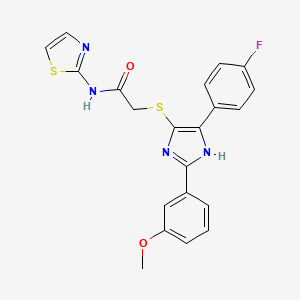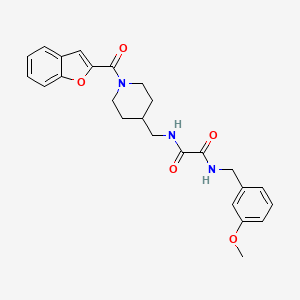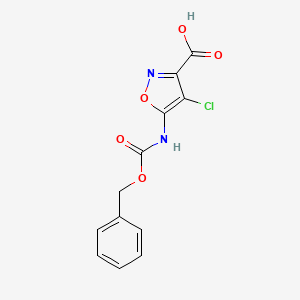![molecular formula C20H15Cl2FOS B2406993 1,1-Bis(4-chlorophenyl)-2-[(4-fluorophenyl)sulfanyl]-1-ethanol CAS No. 303152-19-4](/img/structure/B2406993.png)
1,1-Bis(4-chlorophenyl)-2-[(4-fluorophenyl)sulfanyl]-1-ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1-Bis(4-chlorophenyl)-2-[(4-fluorophenyl)sulfanyl]-1-ethanol, also known as BCPFSE, is a synthetic compound commonly used in scientific research. It is a member of the sulfonamide family, which consists of compounds with a sulfur-nitrogen-oxygen (SNO) heterocyclic ring. BCPFSE has a wide range of applications in scientific research, such as in the study of biochemical and physiological processes, drug development, and laboratory experiments.
科学的研究の応用
Environmental Toxicology and Pharmacology
Research on related chlorophenyl compounds has shown significant interest in understanding their impact on human and wildlife health, particularly due to their endocrine-disrupting capabilities. For instance, studies have explored how derivatives of DDT, which share the chlorophenyl component, act as endocrine disruptors, affecting reproductive and immune systems across species. These compounds have demonstrated estrogen-disrupting action, with implications for mitochondrial function and apoptosis pathways, suggesting areas of research application for compounds with similar structures in assessing environmental toxicology and potential health risks (Burgos-Aceves et al., 2021).
Bioremediation
The persistence and bioaccumulation of chlorophenyl compounds in the environment have led to research on bioremediation strategies. Studies on DDT and its metabolites, for example, have provided insights into microbial degradation pathways that could be applicable to similar compounds. Understanding how microorganisms transform and degrade such pollutants can inform the development of bioremediation technologies to address soil and water contamination. This area of research is vital for compounds that are resistant to abiotic degradation processes and pose long-term environmental risks (Foght et al., 2001).
Endocrine Disruption and Human Health
Research on the health impacts of chlorophenyl and fluorophenyl compounds, especially those related to endocrine disruption, is another critical area. These studies focus on how exposure to such chemicals affects human health, including reproductive health, cancer risk, and other hormonal disruptions. For example, bisphenol A (BPA) and similar compounds have been extensively studied for their endocrine-disrupting effects on both wildlife and humans, highlighting potential research avenues for related chemicals in understanding mechanisms of action and developing strategies to mitigate exposure risks (Ribeiro, Ladeira, & Viegas, 2017).
特性
IUPAC Name |
1,1-bis(4-chlorophenyl)-2-(4-fluorophenyl)sulfanylethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15Cl2FOS/c21-16-5-1-14(2-6-16)20(24,15-3-7-17(22)8-4-15)13-25-19-11-9-18(23)10-12-19/h1-12,24H,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYMJSMXFFQXLNZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CSC2=CC=C(C=C2)F)(C3=CC=C(C=C3)Cl)O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15Cl2FOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

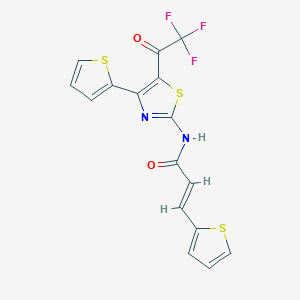
![N-Hydroxy-3-(3H-imidazo[4,5-b]pyridin-2-yl)benzimidamide](/img/structure/B2406911.png)
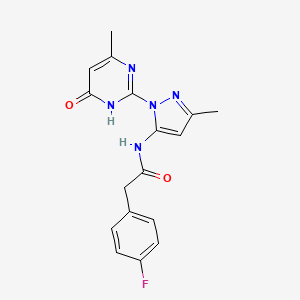
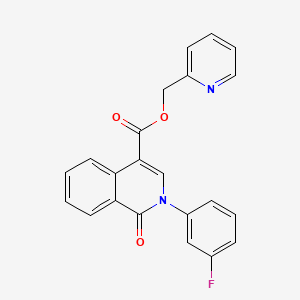
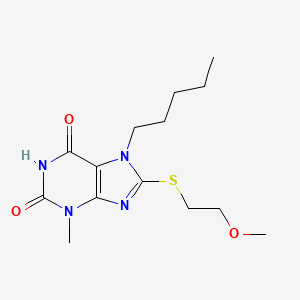
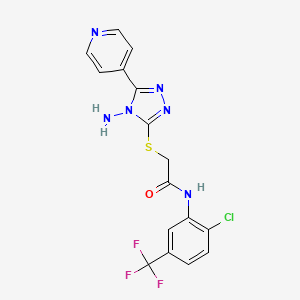
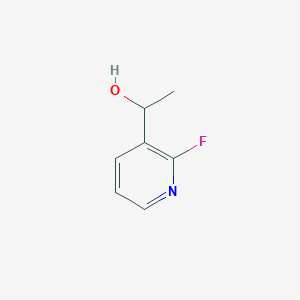
![6-[(3R)-3-Aminopyrrolidin-1-yl]-3-ethyl-1H-pyrimidine-2,4-dione;dihydrochloride](/img/structure/B2406922.png)
